molecular formula C17H11N B14753257 Naphth[2,1-g]isoquinoline CAS No. 224-88-4

Naphth[2,1-g]isoquinoline

Cat. No.: B14753257
CAS No.: 224-88-4
M. Wt: 229.27 g/mol
InChI Key: JSAVBXYDHOPXFN-UHFFFAOYSA-N
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Description

Naphth[2,1-g]isoquinoline is a polycyclic heteroaromatic compound characterized by the fusion of a naphthalene moiety with an isoquinoline ring system at specific positions (C2 and C1 of the naphthalene and isoquinoline, respectively) . This structural arrangement imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for antitumor applications. Derivatives of this compound are synthesized via multistep reactions involving cyclization, substitution, and functionalization of precursor molecules, such as 2-chloro-3-formylpyrido[2,1-a]isoquinoline . Key synthetic strategies include nucleophilic substitution, Wittig reactions, and hydrazine-mediated cyclization .

For example, pyrazolo[5,1-a]isoquinoline derivatives (e.g., 19c, 19d, and 19e) exhibit cytotoxicity against human cancer cell lines (HepG2, MCF-7, HCT) with IC50 values ranging from 5.2 µg/mL to 50 µg/mL, outperforming reference drugs like doxorubicin in select cases . Substituents such as 4-bromobenzoyl (19c) and 4-nitrobenzoyl (19d) significantly enhance activity, underscoring the role of electron-withdrawing groups in modulating bioactivity .

Properties

CAS No.

224-88-4

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

naphtho[2,1-g]isoquinoline

InChI

InChI=1S/C17H11N/c1-2-4-16-12(3-1)5-6-14-9-13-7-8-18-11-15(13)10-17(14)16/h1-11H

InChI Key

JSAVBXYDHOPXFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphth[2,1-g]isoquinoline typically involves multicomponent reactions using 2-naphthol as a starting material. One efficient method includes the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH) . This method yields this compound in excellent quantities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly processes are often emphasized in the synthesis of similar compounds. This includes the use of metal catalysts and catalyst-free processes in water to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Naphth[2,1-g]isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .

Scientific Research Applications

Naphth[2,1-g]isoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.

    Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of naphth[2,1-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways, such as the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases . Additionally, this compound may inhibit certain enzymes involved in cell proliferation, further contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphth[2,1-g]isoquinoline belongs to a broader class of isoquinoline alkaloids and fused heterocycles. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs

Naphth[2,1-f]isoquinoline Structural Difference: Positional isomer with fused naphthalene and isoquinoline rings at C2 and C1 (vs. C2 and C1 in this compound). Synthesis: Often synthesized via similar cyclization methods but requires distinct precursor molecules . Bioactivity: Limited antitumor data, but derivatives like cervinomycin A2 monoacetate (a natural product containing naphth[2,1-f]isoquinoline) exhibit antibiotic properties .

Pyrazolo[5,1-a]isoquinoline Structural Difference: Incorporates a pyrazole ring fused to isoquinoline. Synthesis: Achieved via hydrazine-mediated cyclization of cyanovinyl intermediates . Bioactivity: Compounds like 19c (IC50 = 5.2 µg/mL against HCT cells) show superior cytotoxicity compared to non-pyrazole derivatives .

Pyridazino[4',5':3,4]pyrazolo[5,1-a]isoquinoline Structural Difference: Contains an additional pyridazine ring. Synthesis: Formed by reacting pyrazolo-isoquinolines with hydrazine hydrate . Bioactivity: Derivatives like 20a and 20e exhibit moderate activity (IC50 = 30–50 µg/mL), suggesting that increased ring complexity may reduce potency .

Functional Analogs

Tetrahydroisoquinolines (THIQs) Structural Difference: Saturated isoquinoline backbone lacking aromaticity. Bioactivity: Primarily studied for neurotoxic effects (e.g., dopamine-derived THIQs linked to Parkinson’s disease) rather than antitumor activity .

1,6-Naphthyridines Structural Difference: Contains two fused pyridine rings instead of naphthalene-isoquinoline fusion. Bioactivity: Known for antiviral and kinase-inhibitory properties (e.g., human cytomegalovirus inhibitors) but less explored in oncology .

Table 1. Antitumor Activity of Selected this compound Derivatives vs. Analogs

Compound Structure Class IC50 (µg/mL) Cell Line (HCT) Key Substituent Reference
19c Pyrazolo[5,1-a]isoquinoline 5.2 HCT 4-Bromobenzoyl
19d Pyrazolo[5,1-a]isoquinoline 11.7 HCT 4-Nitrobenzoyl
20a Pyridazino-pyrazolo-isoquinoline 30–50 HCT Phenyl
Doxorubicin (Reference) Anthracycline 0.5–1.0 HCT N/A

Key Findings:

  • Ring Complexity : Additional fused rings (e.g., pyridazine in 20a ) may sterically hinder target binding, reducing activity .
  • Natural vs. Synthetic: Natural naphthoisoquinolines (e.g., cervinomycin) focus on antibiotic roles, whereas synthetic derivatives prioritize antitumor optimization .

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